3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile
Description
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a central 3-oxopropanenitrile backbone substituted with a phenyl ring bearing a 4-bromophenoxy group. This compound is synthesized via bromination of acetophenone derivatives followed by cyanation, a method analogous to the preparation of structurally similar β-oxonitriles (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile) .
Properties
IUPAC Name |
3-[3-(4-bromophenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-12-4-6-13(7-5-12)19-14-3-1-2-11(10-14)15(18)8-9-17/h1-7,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAJCMMQRJEOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-bromobenzonitrile as the primary starting materials.
Formation of 4-Bromophenoxybenzene: 4-Bromophenol is reacted with 3-bromobenzonitrile in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form 4-bromophenoxybenzene.
Chemical Reactions Analysis
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Formation of 4-Bromophenoxybenzene : Reacting 4-bromophenol with 3-bromobenzonitrile in the presence of a base like potassium carbonate.
- Nitrile Addition : Subjecting the resulting product to nucleophilic substitution with a nitrile source under basic conditions.
Medicinal Chemistry
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to compounds with potential therapeutic properties, particularly in treating cancer and inflammatory diseases.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of specific cancer cell lines, suggesting its utility as a lead compound for drug development.
Material Science
The compound has applications in developing advanced materials such as polymers and liquid crystals. Its unique chemical structure allows it to impart specific properties to materials, enhancing their functionality.
- Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Moderate |
| Optical Activity | Present |
Organic Synthesis
In organic synthesis, this compound is used as a building block for constructing complex organic molecules. Its versatility allows chemists to create a variety of derivatives that can be explored for different applications.
- Comparison with Similar Compounds
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | Chlorine instead of Bromine | Similar medicinal applications |
| 3-[3-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile | Fluorine enhances stability | Potentially more active |
| 3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile | Methyl group affects lipophilicity | Different pharmacokinetic profile |
Mechanism of Action
The mechanism of action of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also form hydrogen bonds or coordinate with metal ions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile, highlighting differences in substituents and their physicochemical properties:
Key Observations:
- Electronic Effects: Bromophenoxy (electron-withdrawing) and methoxy (electron-donating) substituents modulate reactivity. For example, electron-withdrawing groups enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions .
- Steric Effects: Bulky substituents like tert-butylphenoxy reduce reaction rates in cyclocondensation reactions compared to smaller groups (e.g., methoxy) .
- Bioactivity : Methoxy-substituted analogs exhibit anticancer activity by inhibiting tubulin polymerization , while brominated derivatives are explored as intermediates for kinase inhibitors .
Spectral and Analytical Data
- FT-IR: Nitrile absorption at ~2255 cm⁻¹ is consistent across all analogs. Bromophenoxy derivatives show additional C-Br stretching at 650–750 cm⁻¹ .
- ¹H NMR: Aromatic protons in bromophenoxy-substituted compounds resonate downfield (δ 7.5–8.0 ppm) compared to methoxy analogs (δ 6.8–7.2 ppm) due to electron-withdrawing effects .
Biological Activity
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile, also known by its CAS number 4592-94-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological profiles, and potential therapeutic applications.
The molecular structure of this compound features a bromophenoxy group and a nitrile functional group, which contribute to its reactivity and biological properties. The compound has a molecular weight of approximately 292.25 g/mol and is classified as soluble in various solvents, indicating potential for bioavailability in pharmacological contexts .
Biological Activity Overview
The biological activity of this compound can be summarized through its interactions with various biological targets:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, suggesting potential implications in drug metabolism and interactions. However, it does not significantly inhibit other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) drug development .
- Skin Permeation : A log Kp value of -6.49 cm/s indicates moderate skin permeability, which may influence topical formulation strategies .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound's interaction with specific enzymes can lead to altered metabolic pathways. For example, inhibition of CYP1A2 may affect the metabolism of co-administered drugs.
- Receptor Modulation : While specific receptor interactions have not been extensively documented, compounds with similar structures often exhibit activity as agonists or antagonists at various receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives that provide insights into the potential effects of this compound:
- Anticancer Activity : Research indicates that structurally related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives containing bromophenyl moieties have shown promise in inhibiting tumor growth through apoptosis induction mechanisms .
- Anti-inflammatory Properties : Compounds with similar frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators in cellular assays .
Data Table: Biological Activity Profile
| Activity Type | Observations |
|---|---|
| CYP Enzyme Inhibition | Inhibits CYP1A2; no significant inhibition on others |
| BBB Permeability | Yes |
| Skin Permeation | Moderate (-6.49 cm/s) |
| Solubility | Soluble in various solvents (0.688 mg/ml) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
